molecular formula C10H6ClN3O2 B1357126 3-Chloro-6-(3-nitrophenyl)pyridazine CAS No. 58059-33-9

3-Chloro-6-(3-nitrophenyl)pyridazine

Cat. No. B1357126
CAS RN: 58059-33-9
M. Wt: 235.62 g/mol
InChI Key: LRAQNZJWWRMXFF-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound with the following chemical formula: C10H6ClN3O2 . It belongs to the pyridazine family and contains a six-membered ring with adjacent nitrogen atoms and an oxygen atom at position 3. This compound has been studied for its diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects .


Synthesis Analysis

The synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine involves the condensation of appropriate precursors. For instance, it can be obtained by reacting 6-(3-nitrophenyl)-3(2H)-pyridazinone with a chlorinating agent. The detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(3-nitrophenyl)pyridazine consists of a pyridazine ring with a chlorine atom at position 3 and a nitrophenyl group at position 6. The arrangement of atoms and bonds within the molecule determines its properties and reactivity. The crystallographic data and vibrational spectra provide further insights into its structure .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For example, it may undergo nucleophilic substitution, oxidation, or reduction reactions. The presence of the nitro group suggests potential reactivity with reducing agents. Detailed studies on its reactivity and transformation pathways are essential for understanding its behavior .

Scientific Research Applications

Synthesis of Derivatives

3-Chloro-6-(3-nitrophenyl)pyridazine is involved in the synthesis of various chemical derivatives. For instance, its interaction with aromatic diazonium salts results in the formation of arylhydrazonals, which further react with active methylene compounds to yield pyridazine derivatives, and with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives (Abdallah, Salaheldin, & Radwan, 2007).

Inhibition of Corrosion

Pyridazine derivatives, including those with a 3-chloro-6-(3-nitrophenyl)pyridazine structure, have been investigated for their ability to inhibit the corrosion of mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, attributed to their interaction with metal surfaces (Mashuga, Olasunkanmi, & Ebenso, 2017).

Antitumor Activity

Some pyridazine derivatives, including those derived from 3-chloro-6-(3-nitrophenyl)pyridazine, have been synthesized and shown to exhibit antiproliferative activity against certain tumor cell lines. This indicates potential applications in the development of cancer treatments (Abdullah et al., 2021).

Crystal Structure and Theoretical Studies

There have been studies on the crystal structure characterization and theoretical investigations of triazole pyridazine derivatives. These analyses, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, are crucial for understanding the molecular properties and potential applications of these compounds (Sallam et al., 2021).

Synthesis of Labeled Compounds

3-Chloro-6-(3-nitrophenyl)pyridazine derivatives have been used in the synthesis of carbon-14 and deuterium-labeled compounds for absorption and metabolism studies, highlighting their relevance in medicinal chemistry and pharmacokinetics (Fabio, LanzilottiAnthony, & Lang, 1978).

Herbicidal Activity

Certain pyridazine derivatives, including those related to 3-chloro-6-(3-nitrophenyl)pyridazine, have demonstrated herbicidal activity. They have been tested for their effects on plants like radish and millet, revealing potential applications in agriculture (Jojima, Yoshimura, Takematsu, & Tamura, 1963).

Future Directions

Future research should explore the compound’s potential therapeutic applications, optimize its synthesis, and investigate its interactions with biological targets. Additionally, studies on its stability, solubility, and formulation are essential for practical applications .

properties

IUPAC Name

3-chloro-6-(3-nitrophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2/c11-10-5-4-9(12-13-10)7-2-1-3-8(6-7)14(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAQNZJWWRMXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482735
Record name 3-chloro-6-(3-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(3-nitrophenyl)pyridazine

CAS RN

58059-33-9
Record name 3-chloro-6-(3-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-(3-nitrophenyl)pyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 3,6-dichloropyridazine (2.98 g), 3-nitrophenylboronic acid (1.67 g) and tetralis(triphenylphosphine)-palladium (578 mg) in 1,2-dimethoxyethane (30 ml) was added an aqueous solution of sodium carbonate (2M, 15 ml), and the mixture was stirred at 80° C. for 3 hours. The mixture was diluted with ethyl acetate, and then washed with water and brine. The organic layer was dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by a silica gel column chromatography eluting with 30% ethyl acetate in n-hexane to give 3-chloro-6-(3-nitro-phenyl)-pyridazine (0.246 g, 10.4%).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
[Compound]
Name
tetralis(triphenylphosphine)-palladium
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Albright, DB Moran, WB Wright Jr… - Journal of medicinal …, 1981 - ACS Publications
The synthesis of a series of 6-(substituted-phenyl)-l, 2, 4-triazolo [4, 3-6] pyridazines (VIII) is reported. Some of these derivatives show activity in tests predictive of anxiolyticactivity [(a) …
Number of citations: 111 pubs.acs.org

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